molecular formula C8H8N2O2S2 B076787 methyl N-(4-nitrophenyl)carbamodithioate CAS No. 13037-40-6

methyl N-(4-nitrophenyl)carbamodithioate

Cat. No. B076787
CAS RN: 13037-40-6
M. Wt: 228.3 g/mol
InChI Key: ITQUKCFFGTUWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(4-nitrophenyl)carbamodithioate, also known as Methyl Parathion, is a widely used organophosphate insecticide with a chemical formula of C8H10NO5PS2. It is commonly used in agriculture to control pests on crops such as cotton, soybeans, and fruits. However, due to its toxic nature, it has been banned in many countries.

Mechanism Of Action

Methyl N-(4-nitrophenyl)carbamodithioate Parathion acts as an acetylcholinesterase inhibitor, which means it inhibits the enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately causing paralysis and death.

Biochemical And Physiological Effects

Methyl N-(4-nitrophenyl)carbamodithioate Parathion exposure can cause a range of biochemical and physiological effects in both humans and animals. It can cause respiratory distress, convulsions, and even death in severe cases. Long-term exposure to methyl N-(4-nitrophenyl)carbamodithioate Parathion can lead to neurological damage, reproductive problems, and cancer.

Advantages And Limitations For Lab Experiments

Methyl N-(4-nitrophenyl)carbamodithioate Parathion has been widely used in laboratory experiments to study the effects of organophosphate insecticides on insects and mammals. Its advantages include its high potency and specificity, which allows for accurate and reproducible results. However, its toxic nature limits its use in experiments involving live animals and requires strict safety protocols to be followed.

Future Directions

Future research on methyl N-(4-nitrophenyl)carbamodithioate Parathion should focus on developing safer alternatives to organophosphate insecticides. Additionally, studies should focus on the impact of methyl N-(4-nitrophenyl)carbamodithioate Parathion on non-target organisms and the environment. Finally, research should aim to develop more efficient methods of detecting and removing methyl N-(4-nitrophenyl)carbamodithioate Parathion from the environment to reduce its impact on human health and the ecosystem.
Conclusion:
methyl N-(4-nitrophenyl)carbamodithioate N-(4-nitrophenyl)carbamodithioate, or methyl N-(4-nitrophenyl)carbamodithioate Parathion, is a widely used organophosphate insecticide with a potent acetylcholinesterase inhibitory effect. While it has been extensively studied for its insecticidal properties, its toxic nature has led to its ban in many countries. Future research should focus on developing safer alternatives to organophosphate insecticides, studying the impact of methyl N-(4-nitrophenyl)carbamodithioate Parathion on non-target organisms and the environment, and developing more efficient methods of detecting and removing methyl N-(4-nitrophenyl)carbamodithioate Parathion from the environment.

Synthesis Methods

Methyl N-(4-nitrophenyl)carbamodithioate Parathion is synthesized by the reaction of p-nitrophenol with methyl thiocyanate in the presence of a base. The resulting intermediate is then treated with phosphorus trichloride and sulfur to form methyl N-(4-nitrophenyl)carbamodithioate Parathion.

Scientific Research Applications

Methyl N-(4-nitrophenyl)carbamodithioate Parathion has been extensively studied for its insecticidal properties and its effects on the environment. It has been used in research to study the toxicity of organophosphate insecticides and their impact on non-target organisms. Additionally, methyl N-(4-nitrophenyl)carbamodithioate Parathion has been used as a tool to study the metabolism and detoxification of organophosphate insecticides in insects and mammals.

properties

IUPAC Name

methyl N-(4-nitrophenyl)carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S2/c1-14-8(13)9-6-2-4-7(5-3-6)10(11)12/h2-5H,1H3,(H,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQUKCFFGTUWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156489
Record name Carbanilic acid, dithio-p-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(4-nitrophenyl)carbamodithioate

CAS RN

13037-40-6
Record name Carbanilic acid, dithio-p-nitro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbanilic acid, dithio-p-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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